Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-

Description

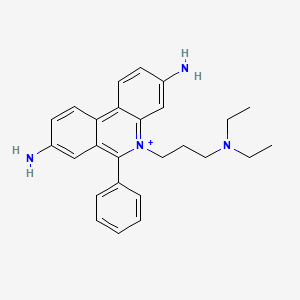

Chemical Identity: The compound Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- (CAS 25535-16-4), commonly known as propidium iodide (PI), is a phenanthridinium-based fluorescent dye. Its molecular formula is C₂₇H₃₄I₂N₄, with a molecular weight of 668.4 g/mol . Structurally, it features a planar phenanthridinium core substituted with amino groups at positions 3 and 8, a diethylaminoalkyl chain at position 5, and a phenyl group at position 6 (Figure 1).

Properties

CAS No. |

68613-50-3 |

|---|---|

Molecular Formula |

C26H31N4+ |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

5-[3-(diethylamino)propyl]-6-phenylphenanthridin-5-ium-3,8-diamine |

InChI |

InChI=1S/C26H30N4/c1-3-29(4-2)15-8-16-30-25-18-21(28)12-14-23(25)22-13-11-20(27)17-24(22)26(30)19-9-6-5-7-10-19/h5-7,9-14,17-18,28H,3-4,8,15-16,27H2,1-2H3/p+1 |

InChI Key |

JAYJXYPFWSPIKN-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Origin of Product |

United States |

Preparation Methods

Radical Cyclization Approach

One of the classical methods for synthesizing phenanthridine derivatives is based on radical cyclization of aryl imines or related precursors. This approach involves:

Preparation of arylimines from aminobiphenyl and arylaldehydes in anhydrous solvents such as dichloromethane, often in the presence of molecular sieves at room temperature.

Initiation of radical cyclization by tert-butyl peroxide radicals at elevated temperatures (140–150 °C) in chlorobenzene, which leads to intramolecular cyclization and oxidative aromatization to form the phenanthridine ring.

The radical mechanism proceeds via formation of imidoyl radicals that add to the phenyl ring, followed by hydrogen abstraction to complete the cyclization.

This method typically yields moderate product amounts (50–90%), depending on substituents and reaction conditions. It is particularly effective for preparing 6-aryl or 6-alkyl phenanthridines with additional substituents on the phenanthridine core.

Palladium-Catalyzed Sequential C–H Functionalization

A more recent and efficient method involves palladium-catalyzed sequential C–H activation steps:

The first step uses palladium catalysts to couple benzylamine derivatives with aryl iodides, forming biaryl intermediates.

The second step involves Pd(OAc)2 catalyzed dehydrogenative C–H amination, cyclization, and oxidation in the presence of oxidants such as PhI(OAc)2 and Cu(OAc)2.

This one-pot process combines cyclization and oxidation, yielding phenanthridine derivatives in moderate to good yields (up to 65%).

This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Nucleophilic Substitution and Photoinitiated Radical Cyclization

Another innovative route includes:

Synthesis of o-haloarylbenzylamines via nucleophilic substitution of anilines with 2-iodobenzyl chloride.

Generation of amide anions under photoinitiation in solvents like ammonia or dimethyl sulfoxide with strong bases such as potassium tert-butoxide.

Photoinduced electron transfer leads to radical anions that fragment the carbon-halogen bond, triggering intramolecular cyclization.

Acidification of the reaction mixture yields oxidized phenanthridine compounds with very good yields (up to 95%).

This photochemical radical pathway offers mild conditions and high efficiency.

Functionalization to Introduce the Diethylamino-Propyl Side Chain

The diethylamino-propyl substituent at position 5 is typically introduced via alkylation reactions:

Starting from the phenanthridine core with an appropriate leaving group at position 5, nucleophilic substitution with 3-(diethylamino)propyl halides or related reagents is performed.

This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

The resulting compound is often isolated as a diiodide salt to enhance stability and solubility.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Radical Cyclization | Arylimines from aminobiphenyl + arylaldehyde | tert-Butyl peroxide radicals | 140–150 °C, chlorobenzene, 48 h | 50–90 | Mild conditions, versatile | Moderate yields, long reaction |

| Palladium-Catalyzed C–H Functionalization | Benzylamine + aryl iodide | Pd(OAc)2, PhI(OAc)2, Cu(OAc)2 | Stepwise, moderate temperature | Up to 65 | One-pot cyclization and oxidation | Requires expensive catalysts |

| Photoinitiated Radical Cyclization | o-Haloarylbenzylamines | t-BuOK, UV light | Room temperature, photoinitiation | Up to 95 | High yield, mild conditions | Requires UV setup, base sensitive |

| Alkylation for Diethylamino-Propyl | Phenanthridine core with leaving group | 3-(Diethylamino)propyl halide | Controlled nucleophilic substitution | Variable | Specific functionalization | Regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Reduced phenanthridinium derivatives.

Substitution: Substituted phenanthridinium compounds with various functional groups.

Scientific Research Applications

Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-, a complex organic compound within the phenanthridine family, is characterized by a nitrogen heterocyclic structure and multiple functional groups, including amino and diethylamino groups, that enhance its solubility and biological activity. Phenanthridine derivatives are known for their ability to intercalate into DNA, making them valuable in biochemical applications such as fluorescent labeling and probing cellular processes. These compounds exhibit significant biological activity, particularly in their interactions with DNA. They are recognized for their antiparasitic and antitumor properties, making them candidates for therapeutic applications.

Scientific Research Applications

- Fluorescent Markers Studies on the interactions of phenanthridinium compounds with biological molecules reveal their capacity to intercalate within DNA strands, a crucial property for their function as fluorescent markers.

- Therapeutic Applications Phenanthridinium compounds are recognized for their antiparasitic and antitumor properties, making them candidates for therapeutic applications. Certain derivatives have shown trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness.

- Mutagenic Potential Research has shown that these compounds can induce mutations in yeast mitochondria and affect microbial strains under specific conditions. The mutagenic potential is often assessed using models like Salmonella typhimurium, highlighting both therapeutic potential and safety concerns.

Mechanism of Action

The mechanism of action of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The phenanthridinium scaffold is shared by several DNA-intercalating dyes and enzyme inhibitors. Below is a detailed comparison:

Phenanthridinium Derivatives

Key Functional Differences

- Membrane Permeability : Unlike EtBr, which can penetrate live cells at high concentrations, PI is strictly excluded by intact membranes, enhancing its specificity for dead cells .

- Toxicity : PI is less mutagenic than EtBr at standard working concentrations, though high doses require caution .

- DNA Binding Modes : While PI and EtBr both intercalate into DNA, dimeric phenanthridinium derivatives (e.g., EthD-1) exhibit cooperative binding, increasing affinity .

Non-Phenanthridinium Analogues

Biological Activity

Phenanthridinium compounds, particularly derivatives like Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- , exhibit significant biological activities that have garnered attention in medicinal chemistry. This article explores various aspects of the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Phenanthridinium Compounds

Phenanthridinium derivatives are a class of nitrogenous heterocycles known for their diverse biological activities. These compounds have been studied for their potential as anticancer agents, HIV protease inhibitors, and DNA-binding agents. The specific compound in focus has shown promise in inhibiting cancer cell proliferation and modulating apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenanthridinium derivatives. For instance, a study evaluated several phenanthridine derivatives for their cytotoxic effects against multiple human cancer cell lines. Among these, 8a , a close analogue to the compound , exhibited potent anti-proliferative activity across various cell lines. It was found to inhibit both DNA Topoisomerase I and II activities, which are crucial for DNA replication and repair processes in cancer cells .

The mechanisms underlying the anticancer activities of phenanthridinium derivatives involve:

- DNA Interaction : These compounds can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : They inhibit topoisomerases, leading to DNA strand breaks and triggering apoptosis in cancer cells .

- Apoptotic Pathway Modulation : Studies indicated that phenanthridine derivatives may downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic proteins (e.g., Bax), promoting programmed cell death .

HIV Protease Inhibition

Another significant aspect of phenanthridinium derivatives is their potential as inhibitors of HIV protease. Research has shown that certain derivatives can bind effectively to HIV protease, demonstrating inhibitory activity. For example, compounds 2a and 4a showed promising binding affinities in biosensor assays .

Summary of Biological Activities

The following table summarizes the key biological activities associated with phenanthridinium derivatives:

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | DNA intercalation, Topoisomerase inhibition | |

| HIV Protease Inhibition | Binding to HIV protease | |

| Apoptosis Induction | Modulation of Bcl-2 and Bax expression |

Case Studies

- Anticancer Efficacy : A study conducted on phenanthridine derivative 8a demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was linked to its effects on the Bcl-2/Bax ratio .

- HIV Inhibition : In another study, phenanthridine derivatives were tested for their ability to inhibit HIV protease. The binding studies revealed that certain compounds could effectively disrupt the proteolytic activity essential for viral replication .

Q & A

Q. What are the primary research applications of this phenanthridinium derivative in neuronal studies?

PI is widely used as a fluorescent marker for quantifying neuronal death in organotypic hippocampal slice cultures. It selectively enters cells with compromised membranes, binding to DNA and emitting red fluorescence (ex/em: 493/630 nm). Standard protocols involve adding PI (1.5 mM stock, diluted to 7.5 µM) to culture media and incubating for 20 minutes before imaging . Controls must include untreated cultures and glutamate receptor agonist-exposed samples to validate excitotoxicity models .

Q. How do researchers standardize PI-based viability assays across cell types?

Key methodological considerations:

- Concentration: 1–10 µM PI, optimized to minimize background fluorescence .

- Incubation Time: 20–30 minutes at 37°C, followed by PBS washes to remove unbound dye .

- Validation: Co-staining with calcein-AM or FITC-labeled antibodies to distinguish live/dead cells .

- Imaging: Confocal microscopy with 488 nm excitation to avoid spectral overlap in multiplex assays .

Q. What safety precautions are critical when handling PI in laboratory settings?

PI is a suspected mutagen at high concentrations. Required precautions:

- Use PPE (gloves, lab coat) to prevent skin contact.

- Work in a fume hood for powder reconstitution.

- Dispose of waste via approved biohazard protocols due to DNA-intercalating properties .

Advanced Research Questions

Q. How can PI fluorescence data be misinterpreted in metabolic persistence studies, and how are these contradictions resolved?

PI may overestimate cell death in bacterial viability assays (e.g., Pseudomonas putida) due to:

- Membrane permeability variability: Starved cells with transient membrane damage may recover, leading to false positives.

- Solution: Combine PI with redox-sensitive dyes (e.g., RedoxSensor Green) to assess metabolic activity alongside membrane integrity .

- Validation: Use ATP assays or CFU counts to correlate fluorescence data with physiological vitality .

Q. What experimental design modifications improve PI-based apoptosis detection in confocal imaging?

To enhance specificity in apoptosis studies:

- Timing: Image PI uptake at 24-hour intervals post-treatment to capture membrane rupture during late apoptosis .

- Multiplexing: Pair PI with Annexin V-FITC to detect early apoptosis (phosphatidylserine exposure) and late-stage necrosis .

- Fixation Artifacts: Avoid paraformaldehyde fixation before PI staining, as it artificially permeabilizes membranes .

Q. How does the cationic structure of PI influence its interaction with plant virus carriers, and how can this be leveraged for novel applications?

PI’s quaternary ammonium group enables infusion into cowpea mosaic virus (CPMV) capsids via electrostatic interactions. Methodological insights:

- Loading Efficiency: Optimize pH (7.0–7.5) and ionic strength (0.1 M phosphate buffer) to stabilize cargo encapsulation .

- Applications: Use PI-loaded CPMV for tracking viral trafficking in plant tissues or drug delivery validation .

Data Contradiction Analysis

Q. Why do PI staining protocols for astrocytes report variable signal-to-noise ratios across studies?

Discrepancies arise from:

- Cell density: High-density cultures quench fluorescence, requiring dilution to 50–70% confluency .

- PI Batch Variability: Commercial PI (e.g., Sigma P4864) may contain impurities; validate purity via HPLC .

- Fixation: Live-cell imaging avoids artifacts from methanol fixation, which increases nonspecific PI binding .

Methodological Optimization Tables

Table 1: PI Staining Parameters for Common Model Systems

Table 2: Troubleshooting PI Fluorescence Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.